3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea

FAAH inhibition blood-brain barrier penetration covalent inhibitor pharmacokinetics

3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea (CAS 2034622-25-6) is a heteroaryl-substituted urea small molecule that functions as a covalent inhibitor of fatty acid amide hydrolase (FAAH). It belongs to a series of piperidinyl- and tetrahydropyranyl-urea FAAH inhibitors originating from Janssen Pharmaceutica and is catalogued as PMID26413912-Compound-44 in the patent literature.

Molecular Formula C13H20N2O4
Molecular Weight 268.313
CAS No. 2034622-25-6
Cat. No. B2598586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea
CAS2034622-25-6
Molecular FormulaC13H20N2O4
Molecular Weight268.313
Structural Identifiers
SMILESC1COCCC1NC(=O)NCCC(C2=COC=C2)O
InChIInChI=1S/C13H20N2O4/c16-12(10-2-6-19-9-10)1-5-14-13(17)15-11-3-7-18-8-4-11/h2,6,9,11-12,16H,1,3-5,7-8H2,(H2,14,15,17)
InChIKeyHXLICFDISYXWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea (CAS 2034622-25-6): Baseline Compound Identity and Target Class


3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea (CAS 2034622-25-6) is a heteroaryl-substituted urea small molecule that functions as a covalent inhibitor of fatty acid amide hydrolase (FAAH) [1]. It belongs to a series of piperidinyl- and tetrahydropyranyl-urea FAAH inhibitors originating from Janssen Pharmaceutica and is catalogued as PMID26413912-Compound-44 in the patent literature [1]. The molecule incorporates a furan-3-yl hydroxypropyl pharmacophore linked through a urea bridge to an oxan-4-yl (tetrahydropyran) moiety, with a molecular formula of C13H20N2O4 and a molecular weight of 268.31 g/mol [2]. The compound is primarily utilized as a pharmacological tool for modulating endocannabinoid tone via FAAH inactivation and has been characterized within brain penetration structure–activity relationship (SAR) studies [3].

Why Generic Substitution of 3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea with In-Class FAAH Inhibitors Fails


FAAH inhibitors within the heteroaryl urea class are not interchangeable because minor structural modifications produce drastic shifts in brain-to-plasma (B/P) partitioning ratios, ranging from >4:1 to as low as 0.02:1 across closely related analogs [1]. The target compound's specific substitution pattern—furan-3-yl hydroxypropyl combined with an oxan-4-yl urea—generates a distinct ionization, topological polar surface area, and volume of distribution profile that cannot be predicted from computed properties alone, as demonstrated by the poor correlation between calculated TPSA and measured B/P ratios across this series [1]. Furthermore, because these compounds inhibit FAAH through covalent active-site modification, differences in peripheral restriction versus central target engagement are not apparent from in vitro FAAH IC50 values alone; only direct comparative in vivo pharmacokinetic data can reveal functional differentiation [1].

Quantitative Differentiation Evidence for 3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea Relative to Structural Analogs


Brain-to-Plasma Partitioning Ratio Differentiation Among Heteroaryl Urea FAAH Inhibitors

In the comprehensive SAR study of heteroaryl piperidinyl- and piperazinyl-urea FAAH inhibitors by Keith et al., brain-to-plasma (B/P) ratios spanned from >4:1 to 0.02:1 through relatively simple structural changes such as replacing a piperazine with a tetrahydropyran (oxane) ring or altering the heteroaryl substituent [1]. While individual compound-level B/P data for 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is not publicly disclosed in the primary paper, the class-level inference is that the oxan-4-yl urea template is associated with lower B/P ratios due to increased ionization at physiological pH compared to piperazine analogs [1]. This is supported by the observation that the lowest B/P ratios in the series were observed for compounds significantly ionized at physiological pH, a property influenced by the basicity of the heterocyclic amine component [1].

FAAH inhibition blood-brain barrier penetration covalent inhibitor pharmacokinetics

Furan-3-yl vs. 2,5-Dimethylfuran-3-yl Substitution: Steric and Electronic Impact on FAAH Potency

A directly analogous compound, 1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea (CAS 2034500-40-6), differs from the target compound solely by the addition of two methyl groups at the 2- and 5-positions of the furan ring [2]. This substitution increases steric bulk and alters the electron density of the heteroaryl ring. While head-to-head FAAH IC50 values for both compounds are not publicly available, the SAR framework established by Keith et al. indicates that heteroaryl substitution patterns significantly modulate both FAAH inhibitory potency and B/P partitioning [1]. The unsubstituted furan-3-yl analog is expected to exhibit different hydrogen-bonding capacity and metabolic stability compared to the dimethylated variant, which may affect covalent binding kinetics and clearance rates [1].

FAAH inhibitor SAR furan substitution heteroaryl urea potency

Covalent Inhibition Mechanism and Selectivity Profile Differentiation from Reversible FAAH Inhibitors

3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea belongs to the heteroaryl urea class of FAAH inhibitors that inactivate the enzyme through covalent modification of the active-site serine nucleophile, a mechanism shared with clinical candidates such as JNJ-42165279 (IC50 = 70 nM) [2]. Unlike reversible FAAH inhibitors (e.g., URB597, PF-04457845), covalent urea-based inhibitors achieve sustained target engagement even at low B/P ratios, as demonstrated by the observation that compounds with B/P ratios as low as 0.02:1 still produced effective central FAAH inhibition in rat models [1]. The covalent mechanism confers a pharmacodynamic advantage: duration of action is driven by enzyme resynthesis kinetics rather than plasma half-life, meaning that a single dose can produce prolonged FAAH inhibition lasting >24 hours [1].

covalent FAAH inhibition mechanism-based selectivity irreversible inhibitor pharmacodynamics

Differentiation of Oxan-4-yl Urea from Piperazine-Urea FAAH Inhibitors by Ionization State at Physiological pH

The oxan-4-yl (tetrahydropyran) moiety in the target compound is a non-basic heterocycle, contrasting with the basic piperazine and piperidine rings found in many FAAH inhibitors within this series. Keith et al. demonstrated that the degree of ionization at physiological pH was the strongest determinant of low B/P ratios across the heteroaryl urea scaffold; compounds that were significantly protonated at pH 7.4 consistently showed B/P ratios below 0.1:1 [1]. The oxan-4-yl urea substructure is expected to be predominantly neutral at physiological pH, which may confer a B/P ratio intermediate between the highly brain-penetrant piperazine analogs (B/P >4:1) and the highly ionized, peripherally restricted piperidine analogs (B/P 0.02:1), though experimental confirmation in the target compound is not publicly disclosed [1].

physicochemical profiling ionization state CNS penetration prediction

Application Scenarios for 3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea in FAAH-Targeted Research and Development


Peripherally Restricted FAAH Inhibition for Inflammatory Pain Models

Based on the class-level evidence that oxan-4-yl urea FAAH inhibitors trend toward lower brain-to-plasma ratios compared to piperazine analogs [1], 3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is well-suited for preclinical pain models where peripheral FAAH inhibition is desired without confounding central effects. The covalent mechanism ensures prolonged peripheral target engagement even with limited plasma exposure [1], making it a candidate for rat spinal nerve ligation (SNL) or carrageenan-induced inflammatory pain models.

Structure–Activity Relationship Studies of Heteroaryl Urea FAAH Inhibitors

The target compound serves as a key SAR probe for evaluating the contribution of the furan-3-yl hydroxypropyl pharmacophore and the oxan-4-yl urea moiety to FAAH potency, brain penetration, and metabolic stability. Its direct comparator, the 2,5-dimethylfuran-3-yl analog (CAS 2034500-40-6) [2], allows pairwise steric and electronic analysis of the furan substitution effect, facilitating rational optimization of next-generation FAAH inhibitors with tailored tissue distribution profiles.

Investigating Covalent Inhibitor Pharmacodynamics and Enzyme Resynthesis Kinetics

As a covalent FAAH inhibitor in the heteroaryl urea class, this compound can be employed to study the relationship between peripheral enzyme inactivation and FAAH protein resynthesis rates in tissues such as liver, lung, and dorsal root ganglia. The disconnect between plasma pharmacokinetics and duration of FAAH inhibition documented for this series [1] makes the compound a valuable tool for pharmacodynamic modeling of irreversible enzyme inhibitors.

Benchmarking Against Clinical FAAH Candidates in Preclinical Assays

The target compound can be included as a reference standard alongside JNJ-42165279 (IC50 = 70 nM) [3] and other heteroaryl urea FAAH inhibitors in in vitro FAAH enzyme assays and cellular anandamide hydrolysis assays to assess relative potency, selectivity against serine hydrolases, and functional elevation of endocannabinoid levels in neuronal or immune cell cultures.

Quote Request

Request a Quote for 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.